molecular formula C15H11ClN2O2S2 B2698359 2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 330201-62-2

2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2698359
M. Wt: 350.84
InChI Key: OATIXWRBDVEKIH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as CTAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antitumor Applications

Derivatives bearing similar structural motifs have been synthesized and evaluated for their potential antitumor activity. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, showcased considerable anticancer activity against certain cancer cell lines, underlining the importance of such compounds in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Activities

Research on derivatives of this compound has shown moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. This highlights their potential in addressing various bacterial infections. For example, certain 4-oxo-thiazolidine and 2-oxo-azetidine derivatives exhibited promising antibacterial properties, suggesting these compounds could be valuable in developing new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Molecular Docking and Interaction Studies

Compounds with similar structures have been subjected to molecular docking studies to understand their interactions with biological targets. These investigations are crucial for drug design, helping to predict how these compounds might interact with specific proteins or receptors within the body. For instance, spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including ligand-protein interactions, have contributed to understanding their potential efficacy and optimization for medical applications (Mary et al., 2020).

Optoelectronic and Nonlinear Optical Properties

The structural characteristics of these compounds make them suitable candidates for studying their optoelectronic properties, which are essential for applications in photonic devices and materials science. Investigations into the nonlinear optical properties of related crystals have provided insights into their potential uses in optical switches, modulators, and photovoltaic devices, showcasing their versatility beyond pharmaceutical applications (Castro et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATIXWRBDVEKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

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